

# A Technical Guide to Fmoc-Val-Ala-Aminomethyl Acetate: Synthesis, Properties, and Applications

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## Compound of Interest

Compound Name: *Fmoc-Val-Ala-aminomethyl acetate*

Cat. No.: *B12380560*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide derivative **Fmoc-Val-Ala-aminomethyl acetate**, focusing on its chemical identity, synthesis, and potential applications, particularly as a prodrug moiety. The information is compiled for professionals in the fields of peptide chemistry, drug discovery, and development.

## Chemical Identity and IUPAC Nomenclature

The structure commonly referred to as **Fmoc-Val-Ala-aminomethyl acetate** is a dipeptide composed of L-valine and L-alanine. The N-terminus of valine is protected by a (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group, and the C-terminus of alanine is modified to form an N-(acetoxymethyl)amide.

Systematic IUPAC Name: N-((9H-fluoren-9-yl)methoxycarbonyl)-L-valyl-N-((acetyloxy)methyl)-L-alaninamide

Common Synonyms:

- **Fmoc-Val-Ala-aminomethyl acetate**
- Fmoc-Val-Ala-NH-CH<sub>2</sub>-OAc
- N-(Acetoxymethyl)-Fmoc-L-valyl-L-alaninamide

Molecular Structure:  $\text{Fmoc-NH-CH(CH(CH}_3)_2\text{)-C(=O)-NH-CH(CH}_3\text{)-C(=O)-NH-CH}_2\text{-O-C(=O)-CH}_3$

The N-(acetoxymethyl)amide modification is a key feature of this molecule. This functional group is often employed in prodrug design. It is relatively stable externally but can be cleaved by intracellular esterases to release the parent amide, in this case, Fmoc-Val-Alanamide.[1][2]

## Synthesis and Experimental Protocols

The synthesis of this compound involves standard peptide chemistry followed by a C-terminal modification. While a specific protocol for this exact molecule is not readily available in published literature, a general methodology can be constructed based on established procedures for peptide synthesis and the formation of N-(acyloxy)alkylamides.[3][4]

### Protocol 1: Synthesis of Fmoc-Val-Ala-OH Precursor

The synthesis begins with the standard solid-phase peptide synthesis (SPPS) of the dipeptide Fmoc-Val-Ala-OH using Fmoc/tBu chemistry.[5][6]

- **Resin Selection:** A 2-chlorotrityl chloride (2-CTC) resin is suitable for synthesizing the fully protected peptide acid.
- **Step 1: Alanine Coupling:** The first amino acid, Fmoc-Ala-OH, is attached to the 2-CTC resin in the presence of a base such as diisopropylethylamine (DIEA) in a solvent like dichloromethane (DCM).
- **Step 2: Fmoc Deprotection:** The Fmoc group on alanine is removed using a solution of 20% piperidine in dimethylformamide (DMF).
- **Step 3: Valine Coupling:** The second amino acid, Fmoc-Val-OH, is then coupled to the deprotected alanine on the resin. A coupling agent like HBTU/HOBt or PyBOP is used in the presence of DIEA in DMF.[4]
- **Step 4: Cleavage from Resin:** The resulting dipeptide, Fmoc-Val-Ala-OH, is cleaved from the resin under mild acidic conditions (e.g., 1-5% trifluoroacetic acid in DCM) to yield the carboxylic acid precursor.[7]

## Protocol 2: C-Terminal Amidation and Modification

This phase converts the precursor peptide acid into the final N-(acetoxymethyl)amide.

- **Step 1: Primary Amide Formation:** The precursor Fmoc-Val-Ala-OH is first converted to the primary amide, Fmoc-Val-Ala-NH<sub>2</sub>. This can be achieved by solution-phase coupling with ammonia using standard carbodiimide chemistry (e.g., EDC/HOBt).
- **Step 2: N-Hydroxymethylation:** The primary amide is reacted with formaldehyde under neutral or slightly basic conditions to form the N-hydroxymethyl intermediate (Fmoc-Val-Ala-NH-CH<sub>2</sub>-OH).
- **Step 3: Acetylation:** The final step is the esterification of the N-hydroxymethyl group. This is accomplished by reacting the intermediate with acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base like pyridine or DIEA to yield the target compound, **Fmoc-Val-Ala-aminomethyl acetate**.

## Physicochemical and Analytical Data

While specific quantitative data for the target compound is not published, the following table summarizes expected analytical parameters based on its constituent parts and similar known compounds.<sup>[7][8][9]</sup>

Parameter	Expected Value / Method	Reference Compound(s)
Molecular Formula	C <sub>26</sub> H <sub>31</sub> N <sub>3</sub> O <sub>6</sub>	-
Molecular Weight	497.54 g/mol	-
Appearance	White to off-white solid	Fmoc-Val-Ala-OH <sup>[9]</sup>
Purity (by HPLC)	>95%	Fmoc-Val-Ala-OH <sup>[9]</sup>
<sup>1</sup> H NMR	Peaks corresponding to Fmoc, Val, Ala, and acetoxymethyl protons	General Peptide Spectra
Mass Spectrometry (ESI)	[M+H] <sup>+</sup> ≈ 498.22, [M+Na] <sup>+</sup> ≈ 520.20	-

## Applications in Drug Development: A Prodrug Strategy

The primary application for a molecule like **Fmoc-Val-Ala-aminomethyl acetate** is in the field of prodrug development. The N-(acetoxymethyl)amide moiety serves as an esterase-sensitive promoiety.<sup>[1]</sup>

**Mechanism of Action:** Many therapeutic peptides or small molecules with amide functionalities suffer from poor cell membrane permeability. The N-(acetoxymethyl) modification increases lipophilicity, which can enhance passive diffusion across cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the acetate ester.<sup>[2]</sup> This cleavage generates an unstable N-hydroxymethyl amide intermediate, which then spontaneously decomposes to release the parent amide compound and formaldehyde.<sup>[1]</sup>

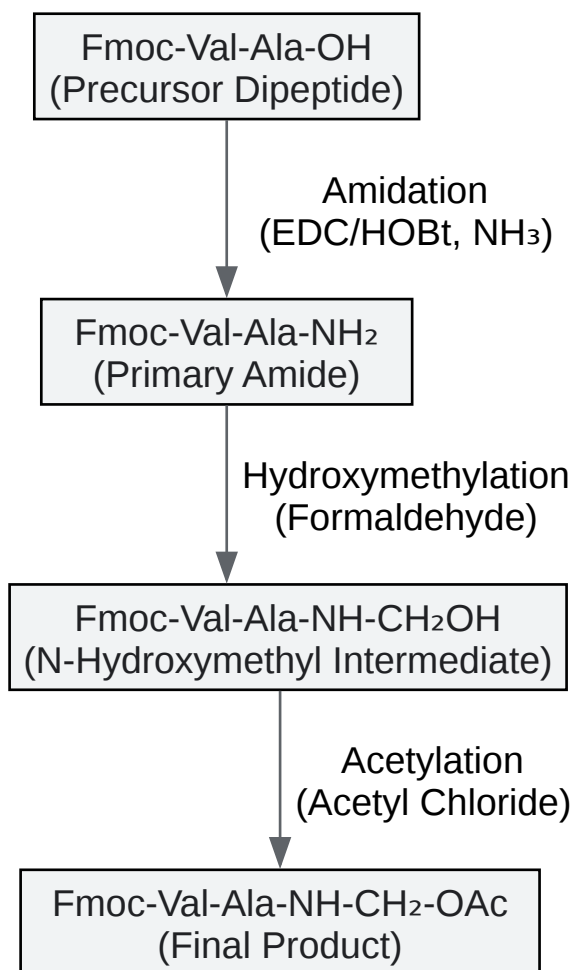
This two-step activation mechanism is a common strategy to improve the bioavailability and cellular uptake of amine- or amide-containing drugs.<sup>[10][11][12]</sup>

## Diagrams and Workflows

### Diagram 1: Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of **Fmoc-Val-Ala-aminomethyl acetate**, from the protected dipeptide acid to the final product.

## Solution Phase Chemistry

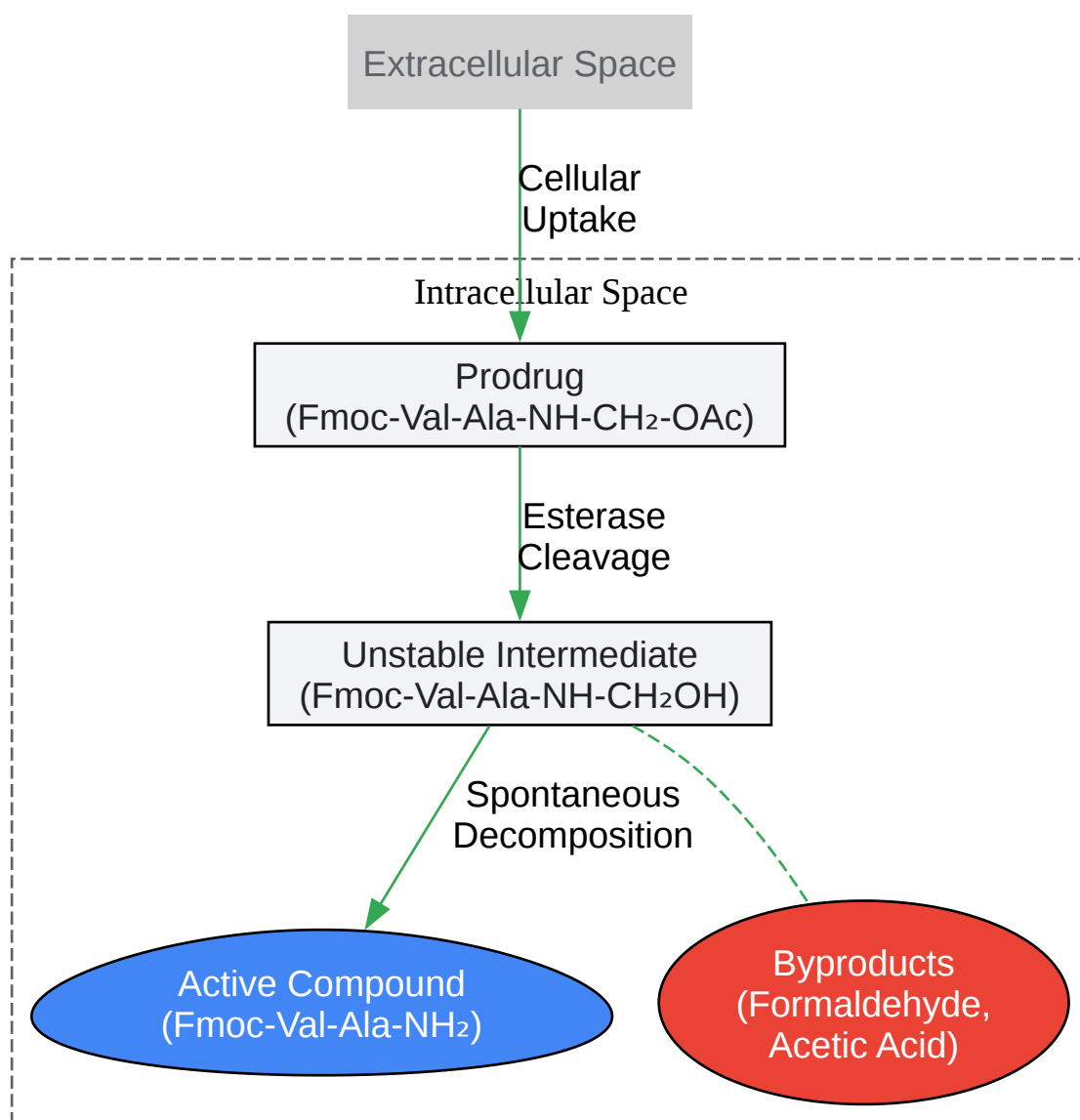


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Caption: General workflow for the synthesis of the target compound.

### Diagram 2: Prodrug Activation Pathway

This diagram shows the intracellular activation of an N-(acetoxymethyl)amide prodrug, leading to the release of the active parent compound.



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Caption: Intracellular activation pathway of the prodrug.

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